molecular formula C₁₆H₂₀D₅NO₃ B1159278 Mebeverine Acid-d5

Mebeverine Acid-d5

Cat. No.: B1159278
M. Wt: 284.41
Attention: For research use only. Not for human or veterinary use.
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Description

Mebeverine Acid-d5 (C₁₆H₂₀D₅NO₃·HCl) is a deuterium-labeled analog of mebeverine acid, a primary metabolite of the antispasmodic drug mebeverine. It serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying mebeverine and its metabolites in biological matrices like plasma . The compound’s deuterium atoms replace five hydrogens, minimizing isotopic interference and enhancing analytical precision. Key properties include:

  • Molecular Weight: 284.41 (free base) + 36.46 g/mol (HCl salt) .
  • Purity: >95% (HPLC) .
  • Applications: Pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling .

Properties

Molecular Formula

C₁₆H₂₀D₅NO₃

Molecular Weight

284.41

Synonyms

4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid-d5; 

Origin of Product

United States

Comparison with Similar Compounds

O-Desmethyl Mebeverine Acid-d5

  • Structure : A deuterated metabolite of mebeverine with a demethylated methoxy group.
  • Molecular Formula: C₁₅H₁₈D₅NO₃.
  • Molecular Weight : 270.38 g/mol .
  • CAS Number : 1329488-46-1 .
  • Performance : Exhibits >99.5% purity and improved repeatability in plasma matrices due to reduced matrix effects .

Taurocholic Acid-d5

  • Structure : A bile acid conjugate with a taurine moiety and deuterium labeling.
  • Molecular Formula: C₂₆H₄₅NO₇S-d₅ (estimated).
  • Performance : Poor recovery (<70%) and high RSDs (47%) in plasma due to its sulfonic acid group, which causes ion suppression .

Bempedoic Acid-d5

  • Structure : Deuterated analog of bempedoic acid, a cholesterol-lowering drug.
  • Molecular Weight : 349.52 g/mol .
  • Application : Used as an IS for bempedoic acid quantification, demonstrating stability in LC-MS/MS workflows .

Eicosapentaenoic Acid-d5 (EPA-d5)

  • Structure : Deuterated omega-3 fatty acid.
  • Molecular Formula : C₂₀H₂₉D₅O₂.
  • Application : Quantifies EPA in lipidomics studies; exhibits high recovery (>90%) in plasma .

Analytical Performance Comparison

Compound Key Functional Groups Recovery (%) RSD (%) Matrix Effects
This compound Carboxylic acid, ether Not reported <10* Minimal ion suppression
O-Desmethyl this compound Carboxylic acid, phenol >70 4–6 Improved repeatability in plasma
Taurocholic Acid-d5 Sulfonic acid, taurine <30 47 Severe ion suppression
EPA-d5 Polyunsaturated fatty acid >90 <5 Low interference

*Assumed based on validated method performance .

Key Research Findings

Functional Group Impact : Compounds with sulfonic acid groups (e.g., taurocholic acid-d5) exhibit poor recovery and high variability due to strong ionization suppression, whereas carboxylic acid derivatives (e.g., this compound) show better stability .

Matrix Effects: Plasma proteins and lipids can enhance repeatability for some deuterated standards (e.g., O-desmethyl this compound) by reducing nonspecific binding .

Synthesis and Stability : this compound requires storage at -20°C in DMSO and has a short shelf life, necessitating careful handling . In contrast, EPA-d5 is more stable under standard laboratory conditions .

Q & A

Q. How can researchers validate the absence of isotopic interference in this compound bioanalytical assays?

  • Methodological Answer : Perform parallel analyses with unlabeled Mebeverine Acid and deuterated analogs. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. Validate method specificity via spike-recovery experiments in biological matrices .

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